N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrrolidin-5-one core substituted at the 3-position with a 3,4-dimethylphenyl group. The sulfonamide moiety is attached to a 3,4-dimethoxybenzene ring, which confers distinct electronic and steric properties.
However, direct biological data for this molecule are absent in the provided evidence, necessitating comparisons with related compounds.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-13-5-6-16(9-14(13)2)22-12-15(10-20(22)23)21-28(24,25)17-7-8-18(26-3)19(11-17)27-4/h5-9,11,15,21H,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSYOCAXIDUJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the dimethylphenyl group and the dimethoxybenzene sulfonamide moiety. Key steps include:
Formation of the Pyrrolidinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the Dimethylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Introduction of the Dimethoxybenzene Sulfonamide Moiety: This can be done through sulfonation reactions using sulfonyl chlorides and appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Structural Variations
The target compound is compared below with two analogs from the literature:
Analysis of Substituent Effects
Analog 1 retains the 3,4-dimethylphenyl group but replaces the sulfonamide with a carboxamide linked to a dihydroisoquinoline-sulfonyl moiety. This substitution correlates with cytotoxicity in HEK cells (55.3% inhibition at 0.596 µM), suggesting that the sulfonamide/amide group’s electronic profile significantly impacts biological activity .
Sulfonamide/Amide Modifications: The target compound’s 3,4-dimethoxybenzene sulfonamide may engage in hydrogen bonding via methoxy oxygen atoms, contrasting with Analog 2’s piperidinylsulfonylbenzamide, where the piperidine group could enhance basicity and solubility. Analog 1’s dihydroisoquinolinyl-sulfonylethyl group introduces a bicyclic aromatic system, possibly enhancing π-π stacking interactions in target binding, albeit at the cost of increased cytotoxicity .
Research Implications and Limitations
- Biological Activity Gaps : Direct data on the target compound’s efficacy, toxicity, or target engagement are unavailable in the provided evidence. Inferences rely on structural parallels, such as Analog 1’s cytotoxicity profile, which underscores the need for empirical testing.
- Synthetic Challenges : The synthesis of such compounds (e.g., via Suzuki coupling or sulfonylation, as seen in ) requires precision to manage steric hindrance from substituents like 3,4-dimethylphenyl .
- Computational Modeling : Tools like SHELXL (for crystallography) and ORTEP-3 (for visualization) are critical for elucidating the target compound’s conformation and intermolecular interactions .
Biological Activity
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound with notable potential in various biological applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrrolidinone ring
- Dimethylphenyl group
- Dimethoxybenzene sulfonamide moiety
This combination contributes to its diverse chemical properties and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding of the compound to these targets can modulate various biological pathways, leading to therapeutic effects.
Potential Targets:
- Enzymes involved in metabolic pathways
- Receptors linked to cellular signaling
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For example, related compounds have shown significant inhibitory effects on colorectal cancer cell lines (SW480 and HCT116) with IC50 values as low as 0.12 μM .
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic avenues for inflammatory diseases.
Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are key findings:
Case Study 1: Anticancer Activity
In a study focused on the anticancer potential of sulfonamide derivatives, it was found that certain compounds significantly inhibited cell growth in vitro and reduced tumor growth in xenograft models. The mechanisms involved included modulation of gene expression related to cell proliferation and apoptosis.
Case Study 2: Anti-inflammatory Response
Another investigation highlighted the anti-inflammatory properties of related sulfonamides in animal models. These compounds were shown to decrease levels of pro-inflammatory cytokines and improve clinical outcomes in models of chronic inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3,4-dimethoxybenzene-1-sulfonamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of substituted pyrrolidinone precursors with sulfonamide derivatives under basic conditions (e.g., triethylamine or pyridine). For example, analogous compounds are synthesized via nucleophilic substitution or amidation reactions . Intermediates are monitored using Thin-Layer Chromatography (TLC) and characterized via -NMR, -NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm regioselectivity and purity .
Q. How can researchers validate the structural integrity of this compound, particularly distinguishing between regioisomers?
- Methodological Answer : Advanced spectroscopic techniques are critical. -NMR can resolve substituent positions on the pyrrolidinone and benzene rings, while 2D NMR (e.g., COSY, HSQC) clarifies connectivity. Mass spectrometry (HRMS) confirms molecular weight, and X-ray crystallography (if crystalline) provides unambiguous structural validation .
Q. What preliminary biological assays are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT assay against cancer cell lines) and antimicrobial testing (e.g., MIC determination against Gram-positive/negative bacteria). For neuropharmacological targets, receptor-binding assays (e.g., serotonin or dopamine receptors) may be designed, leveraging the sulfonamide group’s known bioactivity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the final synthesis step?
- Methodological Answer : Systematic optimization using Design of Experiments (DoE) is recommended. Variables like solvent polarity (e.g., DMF vs. THF), temperature (20–80°C), and catalyst loading (e.g., DMAP for acylation) should be tested. Reaction progress can be monitored via in-situ FTIR or HPLC to identify side reactions (e.g., hydrolysis of the sulfonamide group) .
Q. What strategies resolve contradictions in spectral data, such as discrepancies between theoretical and observed NMR shifts?
- Methodological Answer : Computational chemistry tools (e.g., DFT calculations with Gaussian) predict NMR chemical shifts for proposed structures, which are compared to experimental data. If mismatches persist, consider dynamic effects (e.g., rotamers) or impurities. Cross-validation with alternative techniques like LC-MS/MS or IR spectroscopy is advised .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling can assess degradation. LC-MS identifies degradation products (e.g., oxidation of the pyrrolidinone ring or demethylation of methoxy groups). Antioxidants (e.g., BHT) or inert atmosphere storage may mitigate instability .
Q. What computational approaches predict the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER or GROMACS) model interactions with targets like kinases or GPCRs. Pharmacophore mapping identifies critical functional groups (e.g., sulfonamide’s hydrogen-bonding capacity), while QSAR models correlate structural features with activity .
Q. How can researchers design SAR studies to explore the role of substituents (e.g., 3,4-dimethoxy vs. methyl groups)?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens) and compare bioactivity data. Use multivariate analysis (e.g., PCA) to identify substituent contributions to potency or selectivity. For example, bulky substituents on the benzene ring may enhance receptor binding .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
